molecular formula C14H22N2O B13260965 (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide

Cat. No.: B13260965
M. Wt: 234.34 g/mol
InChI Key: MTDRXQDDWPFCEW-YUZLPWPTSA-N
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Description

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide is an organic compound with a complex structure that includes an amino group, a benzyl group, and a dimethylpentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-dimethylpentanoic acid.

    Amidation Reaction: The primary step involves the amidation of benzylamine with 3-dimethylpentanoic acid under controlled conditions. This reaction is usually catalyzed by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the amidation reaction under optimized conditions.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and yield of the production process.

    Automation and Control: Employing automated systems for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-benzyl-N,3-dimethylpentanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-phenylpropane-1,1-diol: Shares a similar amino group but differs in the overall structure and functional groups.

    (2S)-naringenin: A dihydro-flavonoid with different biological activities and structural features.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

(2S)-2-amino-N-benzyl-N,3-dimethylpentanamide

InChI

InChI=1S/C14H22N2O/c1-4-11(2)13(15)14(17)16(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10,15H2,1-3H3/t11?,13-/m0/s1

InChI Key

MTDRXQDDWPFCEW-YUZLPWPTSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)N(C)CC1=CC=CC=C1)N

Origin of Product

United States

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